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Introduction
MicroRNA-143 (miR-143) is a key post-transcriptional regulator implicated in a multitude of

cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation has

been consistently linked to various pathologies, most notably cancer, making it a molecule of

significant interest for diagnostics, prognostics, and therapeutic development. This guide

provides a comprehensive technical overview of the biogenesis and processing of miR-143,

detailing the molecular machinery, regulatory pathways, and experimental methodologies

crucial for its study.

Canonical Biogenesis of miR-143
The maturation of miR-143 predominantly follows the canonical microRNA biogenesis pathway,

a multi-step process spanning the nucleus and cytoplasm.

Transcription
miR-143 is co-transcribed with miR-145 from a shared polycistronic transcript, forming the miR-

143/145 cluster. This transcription is initiated by RNA Polymerase II and is subject to regulation

by various transcription factors.
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The primary transcript, pri-miR-143, which forms a characteristic hairpin structure, is

recognized and cleaved in the nucleus by the Microprocessor complex. This complex

comprises the RNase III enzyme Drosha and its essential partner, DiGeorge syndrome critical

region 8 (DGCR8). Drosha excises the pre-miR-143 hairpin from the pri-miRNA, a crucial step

for its maturation.

Nuclear Export
The resulting precursor miRNA, pre-miR-143, is then exported from the nucleus to the

cytoplasm. This translocation is mediated by the nuclear transport receptor Exportin-5, in a

process that is dependent on Ran-GTP.

Cytoplasmic Processing: Dicer and RISC Loading
In the cytoplasm, the pre-miR-143 hairpin is recognized and further processed by another

RNase III enzyme, Dicer. Dicer cleaves the terminal loop of the pre-miR-143 hairpin, yielding a

short, double-stranded miRNA duplex. This duplex is then loaded into an Argonaute (AGO)

protein, a core component of the RNA-induced silencing complex (RISC). Typically, one strand

of the duplex, the mature miR-143, is retained in the RISC, while the other strand (the

passenger strand, miR-143*) is degraded. The mature miR-143 within the RISC then guides

the complex to its target messenger RNAs (mRNAs), leading to translational repression or

mRNA degradation.
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Diagram 1: Canonical Biogenesis Pathway of miR-143.
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Regulatory Mechanisms of miR-143 Biogenesis
The expression and processing of miR-143 are tightly regulated by various signaling pathways

and proteins, highlighting its importance in cellular homeostasis.

Regulation by p53
The tumor suppressor protein p53 has been shown to enhance the post-transcriptional

processing of pri-miR-143.[1] In response to DNA damage, p53 can interact with the DEAD-box

RNA helicase p68 (DDX5), a component of the Drosha microprocessor complex.[1] This

interaction facilitates the processing of pri-miR-143 to pre-miR-143, leading to an increase in

mature miR-143 levels.[1][2][3][4] This represents a transcription-independent mechanism by

which p53 can exert its tumor-suppressive functions.[1]

Regulation by TGF-β Signaling
The Transforming Growth Factor-β (TGF-β) signaling pathway is another critical regulator of

miR-143 expression. TGF-β1 treatment has been demonstrated to upregulate the expression

of the miR-143/145 cluster in various cell types.[1][5][6][7][8][9] This induction is mediated by

the canonical Smad signaling pathway.[6] Upon TGF-β receptor activation, Smad2 and Smad3

are phosphorylated, form a complex with Smad4, and translocate to the nucleus where they

can promote the transcription of the pri-miR-143/145 transcript.[6]
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Diagram 2: Key Signaling Pathways Regulating miR-143 Biogenesis.
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Quantitative Data on miR-143 Expression
The expression of miR-143 is frequently downregulated in various cancers compared to normal

tissues, a finding that supports its role as a tumor suppressor.

Cancer Type Comparison
Fold Change (Tumor

vs. Normal)
Reference

Colorectal Cancer
Tumor vs. Adjacent

Non-Tumor
Significantly Lower [2][10]

Colorectal Cancer
Tumor vs. Normal

Mucosa
Downregulated [11]

Breast Cancer
Tumor vs. Benign

Tissue

Significantly

Downregulated
[5][12]

Breast Cancer

Cancer Cell Lines vs.

Normal Breast

Epithelial Cell Line

Significantly

Downregulated
[5]

Non-Small Cell Lung

Cancer

Tumor vs. Adjacent

Non-Tumor

Significantly

Downregulated
[7][9]

Renal Cell Carcinoma
Tumor vs. Adjacent

Normal Tissue

Extremely

Downregulated
[11]

Oral Squamous Cell

Carcinoma
Tumor vs. Control

Significantly

Downregulated

Table 1: Differential Expression of miR-143 in Cancerous versus Normal Tissues.
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Cell Line Treatment
Fold Change in miR-

143 Expression
Reference

A549 (NSCLC) TGF-β (400 pM, 48h)

Upregulated (part of

16 upregulated

miRNAs)

[7][9]

Human Podocytes
TGF-β1 (5 ng/mL,

24h)
2.33-fold increase [8]

HN30 (Head and

Neck Cancer)
Nutlin-3 (10 µM, 12h)

Increased precursor

and mature miR-143
[3]

Table 2: Modulation of miR-143 Expression by External Stimuli.

Experimental Protocols for Studying miR-143
Accurate and reproducible methods are essential for investigating the biogenesis and function

of miR-143. Below are detailed protocols for key experiments.

Quantitative Real-Time PCR (qRT-PCR) for Mature miR-
143
This method is used to quantify the expression levels of mature miR-143.

1. RNA Isolation:

Isolate total RNA from cells or tissues using a suitable method, such as TRIzol reagent,

following the manufacturer's instructions.

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel

electrophoresis to check for RNA integrity.

2. cDNA Synthesis (Reverse Transcription):

Use a miRNA-specific reverse transcription kit that employs a stem-loop primer for miR-143.

This provides specificity for the mature miRNA.
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A typical reaction mixture includes:

Total RNA (10-100 ng)

Stem-loop RT primer for hsa-miR-143

Reverse Transcriptase

dNTPs

RNase Inhibitor

Reaction Buffer

Incubate the reaction according to the kit's protocol (e.g., 16°C for 30 min, 42°C for 30 min,

followed by enzyme inactivation at 85°C for 5 min).

3. Real-Time PCR:

Prepare a PCR reaction mix containing:

cDNA from the reverse transcription step

Forward primer for hsa-miR-143

A universal reverse primer that recognizes the stem-loop primer sequence

SYBR Green or TaqMan probe-based qPCR master mix

Use a small nuclear RNA, such as U6 snRNA, as an endogenous control for normalization.

[13][14]

Perform the qPCR using a real-time PCR system with a standard cycling protocol (e.g., 95°C

for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

Analyze the data using the comparative CT (ΔΔCT) method to determine the relative

expression of miR-143.
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Northern Blotting for miR-143 Detection
Northern blotting is a classic technique to detect and determine the size of specific RNA

molecules.

1. RNA Electrophoresis:

Separate 10-20 µg of total RNA on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea

gel).

Run the gel until the bromophenol blue dye reaches the bottom.

2. RNA Transfer:

Transfer the size-separated RNA from the gel to a positively charged nylon membrane using

a semi-dry or wet transfer apparatus.

After transfer, UV-crosslink the RNA to the membrane.

3. Probe Labeling and Hybridization:

Synthesize a DNA or RNA probe complementary to the mature miR-143 sequence.

Label the probe with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g.,

digoxigenin or biotin).

Pre-hybridize the membrane in a suitable hybridization buffer.

Add the labeled probe to the hybridization buffer and incubate overnight at a temperature

optimized for the specific probe.

4. Washing and Detection:

Wash the membrane with buffers of increasing stringency to remove non-specifically bound

probe.

Detect the signal by autoradiography (for radioactive probes) or chemiluminescence (for

non-radioactive probes).
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RNA Immunoprecipitation (RIP) for Studying Protein-
RNA Interactions
RIP is used to identify RNAs that are physically associated with a specific RNA-binding protein,

such as Drosha.

1. Cell Lysis and Immunoprecipitation:

Lyse cells with a gentle lysis buffer to keep protein-RNA complexes intact.

Incubate the cell lysate with an antibody specific to the protein of interest (e.g., anti-Drosha)

or a control IgG.

Add protein A/G beads to pull down the antibody-protein-RNA complexes.

2. Washing:

Wash the beads multiple times with wash buffer to remove non-specific binding.

3. RNA Elution and Purification:

Elute the RNA from the immunoprecipitated complexes.

Purify the RNA using a standard RNA extraction method.

4. RNA Analysis:

Analyze the purified RNA by qRT-PCR to determine the enrichment of pri-miR-143 in the

Drosha immunoprecipitate compared to the IgG control.

Luciferase Reporter Assay for Target Validation
This assay is used to confirm the direct interaction between miR-143 and the 3' untranslated

region (3'UTR) of a putative target mRNA, such as ERK5.[4][15][16][17]

1. Vector Construction:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.tandfonline.com/doi/full/10.4161/cc.11.4.19211
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0007542
https://pmc.ncbi.nlm.nih.gov/articles/PMC3812686/
https://www.aging-us.com/article/103614/text
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clone the 3'UTR of the target gene (e.g., ERK5) containing the predicted miR-143 binding

site downstream of a luciferase reporter gene in a suitable vector.

As a control, create a mutant version of the 3'UTR where the miR-143 seed-binding site is

mutated.

2. Transfection:

Co-transfect cells (e.g., HEK293T) with:

The luciferase reporter vector (wild-type or mutant 3'UTR).

A vector expressing a miR-143 mimic or a negative control miRNA.

A control vector expressing Renilla luciferase for normalization of transfection efficiency.

3. Luciferase Activity Measurement:

After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using

a dual-luciferase reporter assay system.

4. Data Analysis:

Normalize the firefly luciferase activity to the Renilla luciferase activity.

A significant decrease in luciferase activity in the presence of the miR-143 mimic and the

wild-type 3'UTR, but not the mutant 3'UTR, confirms the direct interaction.
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Luciferase Reporter Assay Workflow
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Diagram 3: Workflow for Luciferase Reporter Assay to Validate miR-143 Targets.

Conclusion
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The biogenesis and processing of miR-143 is a complex and highly regulated process with

significant implications for cellular function and disease. Understanding the molecular details of

its maturation and the signaling pathways that control its expression is paramount for the

development of novel therapeutic strategies targeting this important microRNA. The

experimental protocols outlined in this guide provide a robust framework for researchers to

investigate the multifaceted roles of miR-143 in health and disease. As our knowledge of miR-

143 continues to expand, so too will the opportunities to harness its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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